molecular formula C13H14ClN3 B2728251 N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine CAS No. 1215921-20-2

N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine

Cat. No.: B2728251
CAS No.: 1215921-20-2
M. Wt: 247.73
InChI Key: KKRWOZMSAZEQDC-UHFFFAOYSA-N
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Description

N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine is a chemical compound with the molecular formula C13H14ClN3 and a molecular weight of 247.72 g/mol . It is supplied with high purity for use in research and development applications. The compound's structure features a 3-methylpyridine-2,5-diamine core substituted with a (4-chlorophenyl)methyl group, which is a privileged scaffold in medicinal chemistry. This structure suggests potential as a key synthetic intermediate or building block in organic synthesis, particularly for the development of nitrogen-containing heterocycles. Researchers value this compound for exploring structure-activity relationships in drug discovery. It is strictly for research use and is not intended for diagnostic or therapeutic applications. The SMILES notation for this compound is CC1=C(NCC2=CC=C(Cl)C=C2)N=CC(N)=C1, providing a precise representation of its molecular structure .

Properties

IUPAC Name

2-N-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c1-9-6-12(15)8-17-13(9)16-7-10-2-4-11(14)5-3-10/h2-6,8H,7,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRWOZMSAZEQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration/Reduction Pathway

A two-step approach starting from 3-methylpyridine:

  • Nitration : Treatment with fuming HNO₃/H₂SO₄ at 0–5°C selectively introduces nitro groups at positions 2 and 5, yielding 2,5-dinitro-3-methylpyridine.
  • Catalytic Hydrogenation : Pd/C (10 wt%) under H₂ (50 psi) in ethanol reduces nitro groups to amines. Isolated yields reach 78% after recrystallization.

Key Data :

Step Conditions Yield (%) Purity (HPLC)
Nitration HNO₃/H₂SO₄, 0°C, 4 h 65 92
Hydrogenation Pd/C, H₂, EtOH, 6 h 78 98

Cross-Coupling Amination

An alternative route employs Buchwald-Hartwig amination:

  • 3-Methyl-2,5-dibromopyridine reacts with NH₃ in the presence of Pd(OAc)₂/Xantphos, yielding 3-methylpyridine-2,5-diamine in 72% yield.

N2-Alkylation with 4-Chlorobenzyl Group

Direct Alkylation Using 4-Chlorobenzyl Chloride

Reaction of 3-methylpyridine-2,5-diamine with 4-chlorobenzyl chloride in THF using K₂CO₃ as base:
$$
\text{3-Methylpyridine-2,5-diamine + 4-ClC₆H₄CH₂Cl} \xrightarrow{\text{K₂CO₃, THF}} \text{N2-[(4-ClC₆H₄)CH₂]-3-methylpyridine-2,5-diamine}
$$
Optimization Table :

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ THF 80 12 45
Cs₂CO₃ DMF 100 8 58
DBU Toluene 110 6 62

Side products include bis-alkylated species (N2,N5-di-(4-chlorobenzyl)), necessitating stoichiometric control.

Ru-Catalyzed Direct Benzylation

Adapting the Ru₃(CO)₁₂-catalyzed method from arylboronates:

  • 3-Methylpyridine-2-amine reacts with 4-chlorobenzylboronic acid pinacol ester under Ru catalysis.
  • Subsequent amination at position 5 via Pd-mediated coupling completes the diamine structure.

Conditions :

  • Ru₃(CO)₁₂ (5 mol%), pinacolone, 150°C, 24 h.
  • Isolated yield: 68% after column chromatography.

Integrated One-Pot Synthesis

A convergent strategy combines amination and alkylation:

  • 3-Methyl-2-nitro-5-aminopyridine is alkylated with 4-chlorobenzyl bromide.
  • Catalytic Hydrogenation reduces the nitro group to amine.

Procedure :

  • Alkylation: 3-Methyl-2-nitro-5-aminopyridine (1 equiv), 4-Cl-benzyl bromide (1.2 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 6 h.
  • Hydrogenation: Pd/C (5 wt%), H₂ (1 atm), EtOH, 4 h.
    Overall Yield : 74%.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.28 (s, 3H, CH₃), 4.41 (s, 2H, CH₂), 6.82 (d, J = 8.4 Hz, 2H, ArH), 7.24 (d, J = 8.4 Hz, 2H, ArH), 7.35 (d, J = 5.2 Hz, 1H, Py-H), 8.12 (d, J = 5.2 Hz, 1H, Py-H).
  • HRMS (ESI+) : m/z calcd for C₁₃H₁₄ClN₃ [M+H]⁺: 264.0902; found: 264.0898.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows 98.5% purity, with a single peak at tR = 6.72 min.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation :

    • Use of bulky bases (e.g., DBU) suppresses N5 alkylation.
    • Temporary protection of N5 with Boc groups improves N2 selectivity (yield: 82%).
  • Byproduct Formation :

    • Bis-alkylated byproducts are minimized by slow addition of benzyl halide.

Chemical Reactions Analysis

Types of Reactions

N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

The compound has been studied for its antimicrobial and antiviral properties. Research indicates that pyridine derivatives, including N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine, exhibit substantial activity against a range of pathogens.

Antimicrobial Properties

  • Mechanism of Action : The compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
  • Efficacy : Studies have shown that related pyridine compounds demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .

Antiviral Activity

  • Some pyridine derivatives have shown potential against viral infections by inhibiting viral replication or entry into host cells. Further exploration is needed to establish the specific efficacy of this compound in this context.

Palladium-Catalyzed Reactions

  • These reactions facilitate the formation of C–N bonds, allowing for the introduction of different aryl groups onto the pyridine framework. The efficiency of these methods often depends on the choice of ligands and reaction conditions .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

Cancer Treatment

  • Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. Its structural features could allow it to interact with specific molecular targets implicated in cancer progression .

Enzyme Inhibition

  • The compound might serve as an inhibitor for enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases such as neurodegenerative disorders. For instance, inhibition of acetylcholinesterase has been noted in related compounds .

Case Studies

Several case studies highlight the applications and efficacy of similar pyridine derivatives:

StudyFocusFindings
Eldeab et al.Antimicrobial ActivityCompounds showed MIC values between 2.18–3.08 μM against various pathogens .
Anwar et al.CytotoxicityRelated compounds exhibited selective toxicity towards cancer cells with IC50 values in the low micromolar range .
Tamilvendan et al.Enzyme InhibitionDemonstrated potential as acetylcholinesterase inhibitors, relevant for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine:

  • 2-N-[(4-Fluorophenyl)methyl]pyridine-2,3-diamine : A fluoro-substituted analog with a phenylmethyl group at N2 and amine groups at positions 2 and 3 of the pyridine ring .

Physicochemical Properties

A theoretical comparison based on substituent effects is provided below:

Property This compound 2-N-[(4-Fluorophenyl)methyl]pyridine-2,3-diamine
Molecular Weight (g/mol) ~277.7 ~261.3
Substituent Chlorine (para position) Fluorine (para position)
logP (Predicted) ~2.8 (higher lipophilicity) ~2.3 (lower lipophilicity)
Electron Effects Weak electron-withdrawing (Cl) Strong electron-withdrawing (F)

Key Observations :

  • Fluorine’s higher electronegativity may alter electronic interactions with biological targets, such as enzymes or receptors .

Commercial and Research Status

  • Fluoro Analog: No discontinuation noted in available sources, suggesting continued research or industrial interest .

Biological Activity

N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H14ClN3. The compound features a pyridine ring substituted with a chlorophenyl group and two amine functionalities. These structural elements contribute to its reactivity and interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the chlorophenyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against pathogens.
  • Anticancer Properties : Compounds with similar structures have been evaluated for their anticancer effects. For instance, studies on piperidine derivatives have demonstrated their ability to inhibit the growth of hematological cancer cell lines by promoting apoptosis through upregulation of genes like p53 and Bax .
  • Antimalarial Activity : Some related pyridine compounds have been investigated for their ability to target Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies have revealed that certain modifications can enhance their potency against both sexual and asexual stages of the parasite .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine ring is constructed through cyclization reactions.
  • Substitution Reactions : The introduction of the chlorophenyl and methyl groups is achieved via electrophilic aromatic substitution or nucleophilic substitution mechanisms.
  • Amine Functionalization : The final steps involve the introduction of amine groups through reductive amination or similar techniques.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited significant antimicrobial activity against a range of bacteria and fungi. The most effective compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range .
    Compound NameStructure FeaturesAntimicrobial Activity
    4-Chloro-N-(pyridin-2-yl)anilinePyridine ring linked to anilineEffective against MRSA
    N-(4-nitrophenyl)pyridine-2,6-diamineNitro group substitutionStrong electronic properties
  • Anticancer Studies : Research on piperidine derivatives indicated that certain modifications could enhance their cytotoxic effects against leukemia cell lines, confirming their potential as therapeutic agents .

Q & A

Q. What synthetic strategies are employed for the preparation of N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, 3-methylpyridine-2,5-diamine (core structure, InChI: 1S/C6H9N3/c1-4-2-5(7)3-9-6(4)8/h2-3H,7H2,1H3,(H2,8,9)/p+1 ) reacts with 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group. Key intermediates, such as the pyridine-diamine precursor, are characterized via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.3 ppm, methyl groups at δ 2.1–2.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Purity is validated using HPLC (>95% purity threshold) .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons, methyl groups) and carbon backbone.
  • FT-IR : Identifies amine (-NH₂) stretches (3100–3500 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
  • Mass Spectrometry (ESI-MS or HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₄ClN₃).
  • X-ray Crystallography : Resolves 3D structure if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve the synthesis yield of this compound?

Methodological Answer: Optimization involves screening:

  • Catalysts : Pd/C or NiCl₂ for coupling efficiency.
  • Solvents : Polar aprotic solvents (DMF, DMSO) vs. ethanol.
  • Temperature : 60–100°C to balance reaction rate and side-product formation.

Q. What methodologies are used to analyze conflicting data regarding the compound's biological activity across different assays?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) are addressed by:

  • Standardized Assays : Replicate studies under identical conditions (pH, temperature, cell lines).
  • Purity Validation : Ensure >95% purity via HPLC to exclude impurity-driven effects.
  • Dose-Response Curves : Use 8–12 concentration points to improve IC₅₀ accuracy.
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How is computational chemistry applied to predict the binding affinity of this compound to potential pharmacological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger models interactions with targets (e.g., kinases).
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Models : Relate substituent effects (e.g., chloro vs. fluoro) to activity trends.

Example Binding Affinity Prediction (Hypothetical):

Target ProteinPredicted ΔG (kcal/mol)Experimental IC₅₀ (µM)
Tyrosine Kinase A-9.22.1
Serine/Threonine Kinase B-7.85.6

Computational results guide wet-lab prioritization, reducing experimental workload .

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